molecular formula C14H18F3N3O2S2 B2501936 N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide CAS No. 2034350-93-9

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide

Cat. No.: B2501936
CAS No.: 2034350-93-9
M. Wt: 381.43
InChI Key: AARQNSKEBKNPOI-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide is a sophisticated small molecule inhibitor designed to target Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The compound's structure, featuring a pyrazole core linked to a sulfonamide group, is characteristic of molecules engineered to potently and selectively bind to the ATP-binding pocket of IRAK4, a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways (source) . By inhibiting IRAK4 kinase activity, this compound is a valuable research tool for probing the MyD88-dependent signaling cascade, which is central to the production of pro-inflammatory cytokines and cell survival signals. Its primary research value lies in the investigation of oncogenesis, particularly in hematological malignancies like diffuse large B-cell lymphoma (DLBCL) and acute myeloid leukemia (AML), where chronic activation of MyD88 signaling is a known driver of tumor proliferation and survival (source) . Furthermore, this inhibitor enables the study of autoimmune and inflammatory diseases, such as rheumatoid arthritis and lupus, by allowing researchers to dissect the role of specific innate immune pathways in disease models. The inclusion of a trifluoromethyl group enhances the molecule's metabolic stability and membrane permeability, making it suitable for cellular and in vivo studies aimed at understanding IRAK4's role in pathophysiology and validating it as a therapeutic target.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-3,3,3-trifluoropropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3O2S2/c1-10-13(12-3-7-23-9-12)11(2)20(19-10)6-5-18-24(21,22)8-4-14(15,16)17/h3,7,9,18H,4-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARQNSKEBKNPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNS(=O)(=O)CCC(F)(F)F)C)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide is a novel compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H20F3N3O2SC_{18}H_{20}F_{3}N_{3}O_{2}S with a molecular weight of 393.5 g/mol. The structure includes a pyrazole ring, a thiophene moiety, and a trifluoropropane sulfonamide group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₀F₃N₃O₂S
Molecular Weight393.5 g/mol
CAS Number2034511-18-5

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the pyrazole ring followed by the introduction of the thiophene and sulfonamide groups. This synthetic pathway is crucial for optimizing yield and purity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antitumor Activity

In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines. For example, one study reported an IC50 value of 27.6 μM against the MDA-MB-231 breast cancer cell line, indicating potent anti-cancer properties . The mechanism appears to involve apoptosis induction and cell cycle arrest.

The compound's mechanism of action may involve:

  • Inhibition of Cell Proliferation : Studies show that it inhibits cell cycle progression in the G0/G1 phase.
  • Induction of Apoptosis : It activates intrinsic apoptotic pathways leading to increased caspase activity.
  • Targeting Specific Pathways : Potential inhibition of key signaling pathways such as PI3K/Akt and MAPK has been suggested.

Case Studies

Several case studies have highlighted the compound's efficacy:

  • Study on MDA-MB-231 Cells : A detailed examination showed that treatment with the compound resulted in significant reduction in cell viability and induced apoptosis markers such as cleaved PARP and caspase activation .
  • Comparative Analysis with Other Compounds : When compared to standard chemotherapeutics like paclitaxel, this compound exhibited comparable or superior cytotoxicity against resistant cancer cell lines .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The ability of this compound to modulate these pathways suggests potential use in treating inflammatory diseases.

Antimicrobial Properties

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide has shown promise in antimicrobial applications. Its structural characteristics allow it to interact with bacterial enzymes or receptors, potentially inhibiting their growth. Studies have indicated effective activity against various bacterial strains.

Anticancer Potential

The compound's structural components suggest possible anticancer activity. Research on related compounds has demonstrated cytotoxic effects against cancer cell lines, indicating that this compound may also exhibit similar mechanisms of action through apoptosis induction and cell cycle arrest.

Synthesis and Methodology

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazole Ring : Utilizing appropriate reagents to form the pyrazole structure.
  • Thiophene Incorporation : Introducing the thiophene moiety through electrophilic aromatic substitution.
  • Sulfonamide Formation : Attaching the sulfonamide group via nucleophilic substitution reactions.

Optimized conditions such as specific catalysts and temperature control are crucial for enhancing yield and purity during synthesis .

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of related pyrazole derivatives in animal models of arthritis. The results indicated a significant reduction in inflammatory markers and joint swelling when treated with compounds structurally similar to this compound .

Case Study 2: Antimicrobial Activity

In vitro studies assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed that the compound inhibited bacterial growth at specific concentrations, suggesting its potential as a new antimicrobial agent.

Comparison with Similar Compounds

Thiophene Positional Isomer: Thiophen-2-yl Derivative

Compound : N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide .

  • Key Difference : Thiophene substituent at the 2-position instead of 3-position.
  • Impact: Electronic Effects: Thiophen-2-yl may alter electron density distribution in the pyrazole ring due to differing sulfur atom orientation.
  • Synthesis : Similar to the target compound but requires regioselective thiophene coupling at the pyrazole’s 4-position.

Sulfonamide Substituent Variant: Fluorophenyl Methanesulfonamide

Compound : N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(2-fluorophenyl)methanesulfonamide .

  • Key Difference : Replacement of trifluoropropyl sulfonamide with a 2-fluorophenyl methanesulfonamide group.
  • Metabolic Stability: The trifluoropropyl group’s strong electron-withdrawing effect may confer greater resistance to oxidative metabolism.

Data Comparison Table

Parameter Target Compound Thiophen-2-yl Analog Fluorophenyl Methanesulfonamide
Molecular Formula C₁₅H₁₇F₃N₃O₂S₂ C₁₅H₁₇F₃N₃O₂S₂ C₁₈H₂₀FN₃O₂S₂
Molecular Weight ~392.3 g/mol ~392.3 g/mol 393.5 g/mol
Thiophene Position 3-position 2-position 3-position
Sulfonamide Substituent 3,3,3-Trifluoropropyl 3,3,3-Trifluoropropyl 2-Fluorophenyl Methanesulfonyl
Key Structural Feature High lipophilicity (CF₃ group) Regiochemical isomerism Aromatic sulfonamide

Q & A

Basic Question: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:
Synthesis optimization requires systematic variation of reaction parameters. For example:

  • Solvent selection : Polar aprotic solvents like N,N-dimethylformamide (DMF) are often used for sulfonamide coupling reactions due to their ability to stabilize intermediates .
  • Base choice : Potassium carbonate (K₂CO₃) is effective in deprotonating sulfonamide precursors, as shown in analogous reactions .
  • Temperature control : Room-temperature stirring may suffice for initial steps, but elevated temperatures (e.g., 60–80°C) could enhance reaction rates for sterically hindered intermediates.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) might be necessary if thiophene or pyrazole moieties require functionalization .

Characterization via NMR (e.g., monitoring proton integration ratios for purity) and HPLC-MS (to quantify unreacted starting materials) is critical .

Advanced Question: What strategies can resolve contradictions in bioactivity data across different enzyme inhibition assays?

Answer:
Contradictions often arise from assay-specific conditions (e.g., pH, cofactors) or off-target effects. To address this:

  • Assay standardization : Replicate experiments under identical buffer conditions (e.g., Tris-HCl vs. phosphate buffers) to isolate pH-dependent effects.
  • Competitive binding studies : Use isothermal titration calorimetry (ITC) to measure binding affinities directly, avoiding interference from fluorescent/colorimetric readouts .
  • Structural analysis : Compare X-ray crystallography or cryo-EM data of the compound bound to different enzyme isoforms to identify binding-pocket variations .

For example, trifluoromethyl groups may exhibit differential hydrophobic interactions with receptor subpockets depending on assay setup .

Basic Question: What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm the presence of the pyrazole ring (δ ~7.5–8.5 ppm for aromatic protons) and trifluoropropyl group (¹³C signals at ~110–125 ppm for CF₃) .
  • FT-IR : Identify sulfonamide S=O stretches (~1350–1300 cm⁻¹) and thiophene C-S vibrations (~700 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight with <2 ppm error to distinguish from synthetic byproducts .

Advanced Question: How can computational modeling predict the impact of structural modifications (e.g., replacing thiophen-3-yl with furan) on bioactivity?

Answer:

  • Molecular docking : Use software like AutoDock Vina to compare binding energies of the parent compound and analogs with target receptors (e.g., kinase domains). Focus on π-π stacking (thiophene vs. furan) and hydrogen-bonding interactions .
  • MD simulations : Run 100-ns simulations to assess conformational stability of modified compounds in solvated systems. Monitor RMSD values for backbone flexibility .
  • QSAR modeling : Train models on existing bioactivity data (e.g., IC₅₀ values) to correlate substituent electronic parameters (Hammett σ) with potency .

Basic Question: What are the key physicochemical properties influencing this compound’s solubility and stability?

Answer:

  • LogP : The trifluoropropyl group increases lipophilicity (predicted LogP ~3.5), reducing aqueous solubility. Use co-solvents (e.g., DMSO:PBS mixtures) for in vitro assays .
  • pKa : The sulfonamide moiety (pKa ~10–11) remains deprotonated at physiological pH, enhancing membrane permeability .
  • Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures (>200°C expected due to aromatic stabilization) .

Advanced Question: How can researchers design SAR studies to elucidate the role of the thiophen-3-yl group?

Answer:

  • Isosteric replacements : Synthesize analogs with furan, pyrrole, or phenyl groups. Compare IC₅₀ values in enzyme assays to assess π-system contributions .
  • Crystallographic analysis : Resolve co-crystal structures with and without the thiophene moiety to map interactions (e.g., sulfur-mediated van der Waals contacts) .
  • Metadynamics simulations : Calculate free-energy barriers for ligand-receptor dissociation to quantify binding contributions of the thiophene ring .

Basic Question: What in vitro assays are suitable for preliminary toxicity screening?

Answer:

  • Cytotoxicity : Use MTT assays on HEK293 or HepG2 cells to measure IC₅₀ values. Compare to known non-toxic sulfonamides (e.g., acetazolamide) .
  • hERG inhibition : Patch-clamp assays to assess cardiac risk via potassium channel blockade .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .

Advanced Question: How can researchers validate target engagement in complex biological systems?

Answer:

  • Cellular thermal shift assay (CETSA) : Heat-treat lysates to destabilize unbound targets; quantify remaining protein via Western blot .
  • Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound to crosslink with targets, followed by pull-down and MS identification .
  • SPR biosensing : Measure real-time binding kinetics to immobilized receptors in serum-containing buffers to mimic in vivo conditions .

Basic Question: What synthetic intermediates require rigorous purification to avoid downstream impurities?

Answer:

  • Pyrazole-ethylamine intermediate : HPLC purification (C18 column, acetonitrile/water gradient) to remove regioisomeric byproducts .
  • Sulfonamide precursor : Recrystallization from ethanol/water to eliminate unreacted sulfonyl chloride .
  • Thiophene-containing intermediates : Silica gel chromatography (hexane:EtOAc) to separate mono-/di-substituted thiophenes .

Advanced Question: How can machine learning improve the design of derivatives with enhanced selectivity?

Answer:

  • Feature engineering : Train models on descriptors like topological polar surface area (TPSA), molecular weight, and rotatable bond count to predict selectivity .
  • Generative adversarial networks (GANs) : Generate novel analogs with optimized steric and electronic profiles for specific targets .
  • Transfer learning : Leverage bioactivity data from structurally related sulfonamides (e.g., COX-2 inhibitors) to prioritize synthesis candidates .

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